![molecular formula C15H27O3PSi B14389576 Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate CAS No. 87762-61-6](/img/structure/B14389576.png)
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl-substituted ethyl chain, which is further modified with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable phenyl-substituted ethyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, leading to the formation of the phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation can yield the desired phosphonate compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphonate group can yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to the formation of various phosphonate esters with different substituents.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing the compound to interact with enzymes and proteins that recognize phosphorylated substrates. This interaction can modulate the activity of these enzymes and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phenylphosphonate: Lacks the trimethylsilyl group, making it less sterically hindered.
Diethyl [2-phenylethyl]phosphonate: Similar structure but without the trimethylsilyl group.
Diethyl [2-(trimethylsilyl)ethyl]phosphonate: Contains the trimethylsilyl group but lacks the phenyl substitution.
Uniqueness
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is unique due to the presence of both the phenyl and trimethylsilyl groups. The phenyl group provides aromatic character and potential for π-π interactions, while the trimethylsilyl group offers steric protection and influences the compound’s reactivity and solubility properties .
Eigenschaften
CAS-Nummer |
87762-61-6 |
|---|---|
Molekularformel |
C15H27O3PSi |
Molekulargewicht |
314.43 g/mol |
IUPAC-Name |
(1-diethoxyphosphoryl-2-phenylethyl)-trimethylsilane |
InChI |
InChI=1S/C15H27O3PSi/c1-6-17-19(16,18-7-2)15(20(3,4)5)13-14-11-9-8-10-12-14/h8-12,15H,6-7,13H2,1-5H3 |
InChI-Schlüssel |
LVHMFXDKCXJUII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


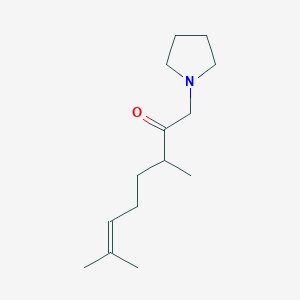
silane](/img/structure/B14389498.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
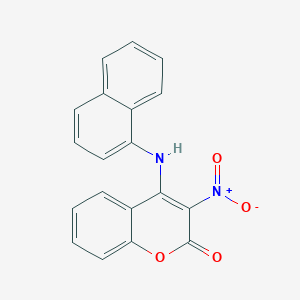
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)

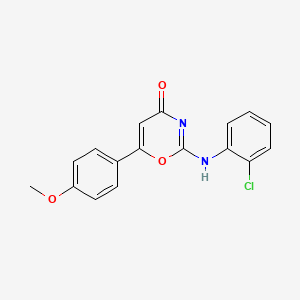
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
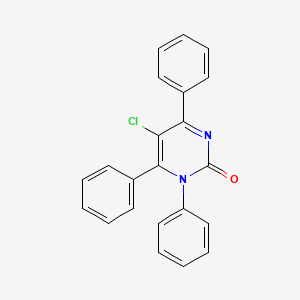
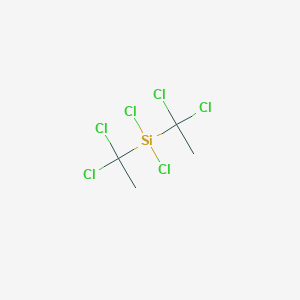
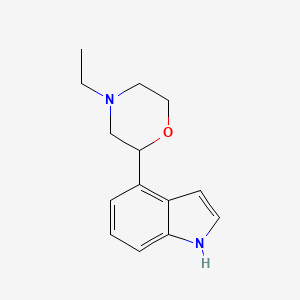
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
